molecular formula C23H42N2O6 B12689388 Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate CAS No. 72814-26-7

Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate

Cat. No.: B12689388
CAS No.: 72814-26-7
M. Wt: 442.6 g/mol
InChI Key: FBGRKWRYTJJONG-UHFFFAOYSA-N
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Description

Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate is a complex organic compound with a unique structure that includes both hydrophilic and hydrophobic regions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate typically involves multiple steps, starting from readily available starting materials. The process generally includes the following steps:

    Formation of the Aminocarbonyl Intermediate: This step involves the reaction of a suitable amine with a carbonyl compound under controlled conditions to form the aminocarbonyl intermediate.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a substitution reaction, where a cyclohexyl halide reacts with the aminocarbonyl intermediate.

    Hydroxypropyl Group Addition: The hydroxypropyl group is added via a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the cyclohexyl-substituted intermediate.

    Esterification: The final step involves the esterification of the nonanedioic acid with ethanol to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate can be compared with similar compounds such as:

    Diethyl 2-((aminocarbonyl)(3-phenyl-3-hydroxypropyl)amino)nonanedioate: This compound has a phenyl group instead of a cyclohexyl group, which may affect its chemical properties and biological activity.

    Diethyl 2-((aminocarbonyl)(3-methyl-3-hydroxypropyl)amino)nonanedioate: The presence of a methyl group instead of a cyclohexyl group can lead to differences in reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

72814-26-7

Molecular Formula

C23H42N2O6

Molecular Weight

442.6 g/mol

IUPAC Name

diethyl 2-[carbamoyl-(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate

InChI

InChI=1S/C23H42N2O6/c1-3-30-21(27)15-11-6-5-10-14-19(22(28)31-4-2)25(23(24)29)17-16-20(26)18-12-8-7-9-13-18/h18-20,26H,3-17H2,1-2H3,(H2,24,29)

InChI Key

FBGRKWRYTJJONG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCC(C(=O)OCC)N(CCC(C1CCCCC1)O)C(=O)N

Origin of Product

United States

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